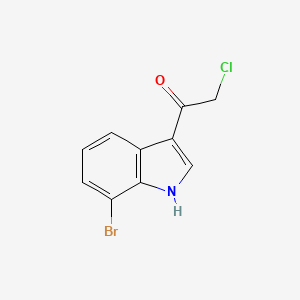

1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one

Description

Properties

Molecular Formula |

C10H7BrClNO |

|---|---|

Molecular Weight |

272.52 g/mol |

IUPAC Name |

1-(7-bromo-1H-indol-3-yl)-2-chloroethanone |

InChI |

InChI=1S/C10H7BrClNO/c11-8-3-1-2-6-7(9(14)4-12)5-13-10(6)8/h1-3,5,13H,4H2 |

InChI Key |

RASYGDVLNNHRLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The principal synthetic approach to 1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one involves the acylation of 7-bromoindole with chloroacetyl chloride under anhydrous conditions to prevent hydrolysis of the acyl chloride reagent. The reaction typically proceeds via electrophilic aromatic substitution at the 3-position of the indole ring, favored by the electron-rich nature of the indole nucleus.

- Starting Material: 7-bromoindole

- Reagent: Chloroacetyl chloride

- Solvent: Anhydrous dichloromethane or chloroform

- Conditions: Inert atmosphere (argon or nitrogen), low temperature (0–5 °C) initially, then room temperature stirring

- Workup: Quenching with aqueous base, extraction, and purification by column chromatography or recrystallization

This method leverages the nucleophilicity of the indole nitrogen and the 3-position carbon to introduce the chloroacetyl group efficiently.

Alternative Synthetic Strategies

A related approach uses Friedel-Crafts acylation catalyzed by Lewis acids such as aluminum chloride (AlCl₃) in toluene, employing chloroacetonitrile as the acylating agent. This method involves refluxing the reaction mixture for extended periods (e.g., 16 hours), followed by acidic quenching and organic extraction. Optimization of stoichiometry and reaction atmosphere improves yields and selectivity.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid catalysis |

| Acylating agent | Chloroacetonitrile | Alternative to chloroacetyl chloride |

| Solvent | Toluene | High boiling point for reflux |

| Temperature | Reflux (~110 °C) | Extended reaction time (16 h) |

| Atmosphere | Argon or nitrogen | Prevents side reactions |

| Purification | Column chromatography or recrystallization | Ensures product purity |

This method is particularly useful for scaling up synthesis where control of reaction parameters is critical.

Reaction Mechanism and Chemical Analysis

Reaction Mechanism

The acylation proceeds via electrophilic aromatic substitution where the chloroacetyl chloride forms an electrophilic acylium ion intermediate in the presence of a Lewis acid or under anhydrous conditions. The 3-position of the indole ring attacks this electrophile, forming the ketone linkage. The bromine at the 7-position remains intact, allowing further functionalization if desired.

Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectroscopy confirm the chemical environment of the indole protons and carbons, with characteristic shifts for the chloroacetyl group and the bromine-substituted aromatic ring.

- Infrared (IR) Spectroscopy: The carbonyl stretch (C=O) appears near 1700 cm⁻¹, and C-Br and C-Cl vibrations can be observed in the fingerprint region.

- X-ray Crystallography: Provides precise structural confirmation, especially for halogen positioning and bond angles, using refinement software such as SHELXL.

Comparative Analysis with Related Compounds

| Compound | Structural Difference | Impact on Reactivity and Application |

|---|---|---|

| 1-(5-bromo-1H-indol-3-yl)-2-chloroethan-1-one | Bromine at 5-position instead of 7 | May affect π-stacking interactions and biological activity |

| 1-(7-bromo-1H-indol-3-yl)ethan-1-one | Lacks 2-chloro substituent | Reduced electrophilicity; less reactive in nucleophilic substitution |

The presence of the chloroacetyl group is critical for the electrophilic reactivity of 1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one, enabling covalent bond formation with nucleophiles, which is essential in medicinal chemistry applications.

Research Findings and Applications

1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one is widely used as a synthetic intermediate in medicinal chemistry for the development of kinase inhibitors and PROTAC molecules. Its electrophilic chloroacetyl group facilitates covalent modification of biological targets, and the bromine substituent enhances binding interactions through halogen bonding or π-stacking.

Recent studies highlight the importance of such halogenated indole derivatives in selective kinase inhibition and chemical probe development, with ongoing research optimizing synthetic routes to improve yield, purity, and scalability.

Summary Table of Preparation Methods

| Method | Reagents and Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Acylation with Chloroacetyl Chloride | 7-bromoindole, chloroacetyl chloride, anhydrous DCM, inert atmosphere | Simple, high selectivity | Requires strict anhydrous conditions |

| Friedel-Crafts Acylation | 7-bromoindole, chloroacetonitrile, AlCl₃, toluene, reflux | Suitable for scale-up | Longer reaction time, harsher conditions |

| Industrial Scale Synthesis | Similar to above with process optimization | Cost-effective, reproducible | Limited public data |

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromo-1H-indol-3-yl)-2-chloroethan-1-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The indole ring can undergo oxidation or reduction under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols can replace the bromine or chlorine atoms.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative of the indole compound.

Scientific Research Applications

1-(7-Bromo-1H-indol-3-yl)-2-chloroethan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study the biological activity of indole derivatives.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

1-(5-Bromo-1H-indol-3-yl)-2-chloroethan-1-one (CAS 65040-36-0)

- Structural Difference : Bromine at the 5-position instead of 5.

- For example, the 7-bromo substituent may enhance π-stacking in protein pockets compared to the 5-bromo analog .

- Safety Data : The 5-bromo isomer has documented safety protocols for inhalation and handling, suggesting similar precautions apply to the 7-bromo derivative .

1-(7-Bromo-1H-indol-3-yl)ethan-1-one (4c)

- Structural Difference : Lacks the 2-chloro substituent.

- Impact : The absence of the chloroacetyl group reduces electrophilicity, limiting its utility in nucleophilic substitution reactions. This underscores the critical role of the chloro moiety in forming covalent bonds with biological targets .

Functional Group Variants

SH-X-89A and SH-X-89B

- Structure : Bis(2-chloroethan-1-one) derivatives with piperazine linkers .

- Synthesis: Prepared via alkylation of piperazine with chloroacetyl chloride, yielding higher molecular weight (MW ~500–600 g/mol) and enhanced solubility in polar solvents compared to the monomeric target compound .

- Application : Used in protein complex targeting, demonstrating the utility of chloroacetyl groups in covalent inhibitor design .

1-[2-(2-Bromophenyl)-1H-indol-3-yl]-2-chloroethan-1-one (CAS 924381-24-8)

- Structural Difference : Additional 2-bromophenyl substituent on the indole ring.

- Impact : Increased MW (348.62 g/mol) and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Heterocyclic Core Modifications

1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one (CAS 62715-35-9)

- Structural Difference : Thiophene replaces indole.

- Impact : The sulfur atom in thiophene alters electronic properties (e.g., reduced aromaticity compared to indole), affecting reactivity in cross-coupling reactions .

- Applications : Primarily used as a small-molecule scaffold in materials science rather than drug discovery .

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogs

Q & A

Q. What are the optimized synthetic routes for 1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one, and how can reaction yields be improved?

The synthesis typically involves Friedel-Crafts acylation or halogenation of indole derivatives. For example, a method analogous to the synthesis of 1-(2-amino-5-bromophenyl)-2-chloroethan-1-one employs AlCl₃ as a Lewis catalyst with chloroacetonitrile in toluene under reflux (16 h), followed by HCl quenching and chloroform extraction . To improve yields:

- Optimize stoichiometry of AlCl₃ and halogenating agents.

- Use inert atmosphere (argon) to prevent side reactions.

- Purify via column chromatography or recrystallization (e.g., CHCl₃).

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray crystallography : Refinement using SHELXL (SHELX suite) ensures precise structural validation, particularly for confirming halogen positioning and bond angles .

- NMR : ¹H/¹³C NMR identifies substituent effects (e.g., deshielding of indole protons due to electron-withdrawing groups).

- IR : Confirms carbonyl (C=O) stretch (~1700 cm⁻¹) and C-Br/C-Cl vibrations.

Advanced Research Questions

Q. How can enantioselective synthesis of chiral derivatives be achieved using this compound?

Ketoreductases (KREDs) enable enantioselective reduction of ketones to alcohols. For instance, Codexis KRED screening kits were used to reduce a structurally similar ketone, 1-(3-bromo-5-isopropylphenyl)-2-chloroethan-1-one, to (S)-alcohols with high enantiomeric excess (ee). Key steps:

- Screen KRED libraries for activity and selectivity.

- Use isopropanol as a co-substrate for NADH recycling .

Q. What computational strategies are employed to predict reactivity and regioselectivity in further functionalization?

- DFT calculations : Model electrophilic substitution at indole positions (e.g., bromination at C7 vs. C5) by analyzing charge distribution and frontier molecular orbitals.

- Docking studies : Predict binding affinity if the compound serves as an enzyme inhibitor intermediate .

Q. How should researchers resolve contradictions between crystallographic data and spectroscopic results?

- Validation tools : Use PLATON (SHELX suite) to check for crystallographic outliers (e.g., unusual bond lengths) .

- Cross-validate : Compare experimental NMR shifts with DFT-predicted values to confirm substituent positions.

Methodological and Practical Considerations

Q. What are the stability and storage recommendations for this compound?

- Store at 2–8°C in sealed, dry containers under inert gas (argon/nitrogen).

- Avoid moisture and light to prevent hydrolysis of the chloroacetyl group .

Q. How can this compound serve as a precursor for biologically active molecules?

Q. What synthetic challenges arise when modifying the bromo or chloro substituents?

- Regioselectivity : Bromine at C7 of indole is electron-withdrawing, directing further electrophilic substitution to C2/C4.

- Compatibility : Avoid nucleophilic conditions that may displace halogens (e.g., Grignard reagents).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.